molecular formula C9H6Cl2O B113163 (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal CAS No. 88438-06-6

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

Cat. No.: B113163
CAS No.: 88438-06-6
M. Wt: 201.05 g/mol
InChI Key: IWQMAUVMLFGNGU-UITAMQMPSA-N
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Description

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is an organic compound characterized by the presence of a chlorinated phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal typically involves the chlorination of a precursor compound followed by an aldol condensation reaction. One common method is the reaction of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-chloro-3-(4-chlorophenyl)propanoic acid.

    Reduction: Formation of 3-chloro-3-(4-chlorophenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorinated phenyl group may also interact with hydrophobic regions of biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-Chloro-3-(4-chlorophenyl)prop-2-enal: An isomer with a different configuration around the double bond.

    3-Chloro-3-(4-chlorophenyl)propanal: A compound with a saturated carbon chain.

    4-Chlorobenzaldehyde: A simpler compound lacking the additional chlorinated carbon chain.

Uniqueness

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is unique due to its specific configuration and the presence of both chlorinated phenyl and aldehyde functional groups. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQMAUVMLFGNGU-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=O)/Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14063-77-5
Record name Cinnamaldehyde, beta,p-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014063775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14063-77-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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